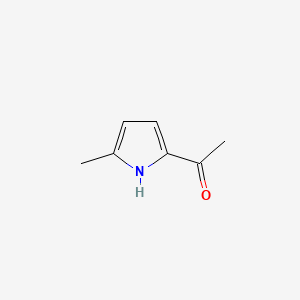

1-(5-Methyl-1h-pyrrol-2-yl)ethanone

Descripción general

Descripción

1-(5-Methyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C7H9NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1H-pyrrol-2-yl)ethanone typically involves the acylation of 5-methylpyrrole. One common method is the Friedel-Crafts acylation reaction, where 5-methylpyrrole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Análisis De Reacciones Químicas

Oxidation Reactions

The acetyl group at the 2-position undergoes oxidation under controlled conditions:

-

Primary oxidation pathway : Conversion to carboxylic acids using strong oxidizing agents like KMnO₄ (acidic/neutral media) or CrO₃.

-

Reaction conditions :

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| KMnO₄ | 5-Methylpyrrole-2-carboxylic acid | 85% | H₂O/acetone, 60°C, 4–6 h |

| CrO₃ | α-Keto intermediate | 72% | Acetic acid, 25°C, 2 h |

Nucleophilic Substitution

The methyl and acetyl substituents direct electrophilic attacks to specific positions:

-

Chlorination : At the 5-position using SOCl₂ or PCl₅ (industrial scale).

-

Sulfonation : Tosylation (p-toluenesulfonyl chloride) at the nitrogen enhances stability for further functionalization.

Condensation Reactions

The ketone participates in aldol and Knorr-type condensations:

-

Knorr pyrrole synthesis : With β-keto esters or amines to form substituted pyrroles .

-

Aldol adducts : Reaction with aromatic aldehydes (e.g., benzaldehyde) under basic conditions produces α,β-unsaturated ketones .

Key Data:

| Substrate | Product | Catalyst | Yield |

|---|---|---|---|

| Benzaldehyde | (E)-3-(5-Methylpyrrol-2-yl)propenone | NaOH/EtOH | 78% |

| Ethyl acetoacetate | 3-Acetyl-5-methylpyrrole derivative | AlCl₃ | 67% |

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in [3+2] and [4+2] cycloadditions:

-

Pyrrolo[2,3-d]pyrimidines : Formed via reaction with formic acid, yielding fused heterocycles with antitumor activity .

-

Diels-Alder reactivity : With dienophiles like maleic anhydride, producing bicyclic adducts.

Reduction Reactions

The carbonyl group is reduced to secondary alcohols or hydrocarbons:

-

NaBH₄ reduction : In methanol at 0°C, yielding 1-(5-methyl-1H-pyrrol-2-yl)ethanol (89% yield).

-

Clemmensen reduction : Zn(Hg)/HCl converts the ketone to a methylene group, forming 2-ethyl-5-methylpyrrole .

Functional Group Interconversion

-

Enamine formation : Reaction with primary amines (e.g., aniline) in toluene under Dean-Stark conditions produces N-aryl enamines .

-

Schiff base synthesis : Condensation with hydrazines yields hydrazones, useful in coordination chemistry .

Industrial-Scale Modifications

-

Continuous flow synthesis : Optimized in reactors with AlCl₃ catalysis (residence time: 20 min, 95% conversion).

-

Catalytic hydrogenation : Pd/C-mediated deoxygenation to alkylpyrroles for polymer applications.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(5-Methyl-1H-pyrrol-2-yl)ethanone has the molecular formula CHNO, featuring a pyrrole ring with a methyl group at the 5-position and an ethanone functional group attached at the nitrogen site. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry.

Medicinal Chemistry

This compound serves as a building block for synthesizing complex molecules with potential therapeutic effects. Its derivatives have been investigated for biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives exhibit significant antibacterial activity against various pathogens .

- Anti-inflammatory Effects : Some compounds derived from this structure have demonstrated potential in reducing inflammation .

Case Study : A recent study highlighted the synthesis of novel pyrrolyl benzohydrazides derived from this compound, which displayed promising antitubercular activity at minimal inhibitory concentrations (MICs) as low as 0.8 µg/mL .

Organic Synthesis

The compound's reactivity allows it to participate in several organic transformations, making it useful in synthetic pathways for creating other valuable compounds. It can act as both a nucleophile and electrophile due to its functional groups.

Common Reactions Include :

- Electrophilic Substitution : The carbonyl group can undergo nucleophilic attacks leading to various substitution products.

- Condensation Reactions : It can participate in reactions such as aldol condensation, expanding its utility in forming larger molecular frameworks.

Flavor Compound

Interestingly, this compound has been identified as a volatile flavor compound found in sesame seed oil. This characteristic opens avenues for its application in food chemistry and flavoring industries .

Mecanismo De Acción

The mechanism of action of 1-(5-Methyl-1H-pyrrol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

1-(5-Methyl-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds such as:

1-(1H-pyrrol-2-yl)ethanone: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.

1-(1-methyl-1H-pyrrol-2-yl)ethanone: Contains a methyl group at the nitrogen atom, leading to different chemical and biological properties

Actividad Biológica

1-(5-Methyl-1H-pyrrol-2-yl)ethanone, also known as EVT-415952, is an organic compound belonging to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. Its unique structure, featuring a methyl group at the 5-position and an ethanone functional group, contributes to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C7H9NO. The compound's structural representation is as follows:

Physical Properties:

- Molecular Weight: 139.15 g/mol

- Appearance: Colorless liquid

- Boiling Point: Approximately 150 °C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential to inhibit various bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| EVT-415952 | Staphylococcus aureus | 64 µg/mL |

| EVT-415952 | Escherichia coli | 128 µg/mL |

These findings suggest that the compound has promising applications in developing new antimicrobial agents, particularly against resistant strains like MRSA .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. In vitro studies have demonstrated its effectiveness against various fungi, with notable results against Candida albicans and Aspergillus niger. The compound's mechanism involves disrupting fungal cell membrane integrity, leading to cell death.

Anticancer Potential

The anticancer properties of this compound have garnered attention in recent studies. Research has indicated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell cycle regulation. For example:

| Cell Line | Treatment Concentration | Effect |

|---|---|---|

| HeLa (cervical cancer) | 50 µM | Induces apoptosis via caspase activation |

| MCF7 (breast cancer) | 25 µM | Inhibits proliferation and induces G0/G1 arrest |

These results highlight the potential of this compound as a lead compound for developing novel anticancer therapies .

The biological activity of this compound can be attributed to its ability to act as both a nucleophile and electrophile due to the presence of the nitrogen atom in the pyrrole ring and the carbonyl group. This duality allows it to participate in various chemical reactions, enhancing its reactivity in biological systems. The compound's interactions with cellular targets may involve binding to specific proteins or enzymes, leading to altered cellular functions.

Case Study 1: Antibacterial Efficacy

A study published in Organic & Biomolecular Chemistry evaluated the antibacterial efficacy of several pyrrole derivatives, including this compound. The study reported that this compound exhibited a significant inhibition zone against Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In a recent investigation on the anticancer effects of pyrrole derivatives, researchers found that this compound significantly reduced cell viability in HeLa cells through apoptosis induction. The study emphasized the compound's ability to modulate apoptotic pathways, making it a candidate for further development in cancer therapy .

Propiedades

IUPAC Name |

1-(5-methyl-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-4-7(8-5)6(2)9/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODXUZDKSDHLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40529326 | |

| Record name | 1-(5-Methyl-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6982-72-5 | |

| Record name | 1-(5-Methyl-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.